![molecular formula C22H22F2N4O B2701013 N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide CAS No. 1251694-41-3](/img/structure/B2701013.png)
N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is also known as CFTR(inh)-172, and it has been found to have a significant impact on the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In
Applications De Recherche Scientifique
Anticonvulsant Activity
Research has explored the synthesis and anticonvulsant activity of new classes of 2-[(arylalky)amino]alkanamide derivatives. A notable study found that structurally novel classes of these compounds exhibit potent anticonvulsant properties and safety in preclinical tests, highlighting their potential as safer and more effective anticonvulsant agents (Pevarello et al., 1998).
Antimicrobial Activity
Derivatives of piperidine have been synthesized and evaluated for their antimicrobial efficacy against bacterial and fungal pathogens affecting tomato plants. These compounds, through structure-activity relationship studies, have shown significant potent antimicrobial activities, indicating their potential in agricultural applications to combat plant diseases (Vinaya et al., 2009).
Corrosion Inhibition
The adsorption and corrosion inhibition properties of piperidine derivatives on iron have been studied using quantum chemical calculations and molecular dynamics simulations. These studies aim to understand the molecular basis of corrosion inhibition and design more efficient inhibitors for industrial applications (Kaya et al., 2016).
Alzheimer’s Disease Treatment
New N-substituted derivatives of piperidinyl-oxadiazoles were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds have been screened for enzyme inhibition activity against acetylcholinesterase, suggesting their potential in developing new treatments for Alzheimer’s disease (Rehman et al., 2018).
Antitumor Agents
Various benzamide derivatives have been synthesized and evaluated as selective serotonin 4 receptor agonists with potential applications in gastrointestinal motility disorders. Some of these compounds have shown promise as novel prokinetic agents with the potential for reduced side effects compared to existing therapies (Sonda et al., 2004).
Propriétés
IUPAC Name |
[4-(3,5-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O/c1-13-6-7-18-20(27-17-10-15(23)9-16(24)11-17)19(12-25-21(18)26-13)22(29)28-8-4-3-5-14(28)2/h6-7,9-12,14H,3-5,8H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSUWWNAYYCMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)F)F)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


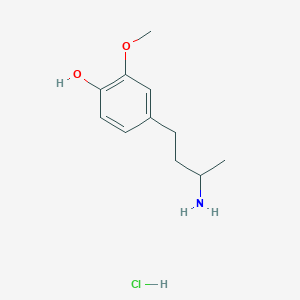
![3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2700935.png)
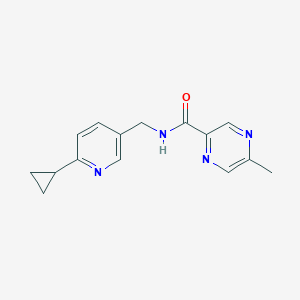

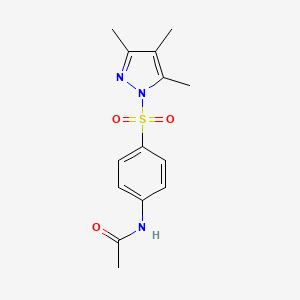
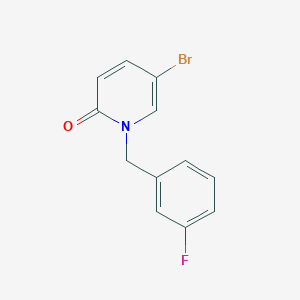
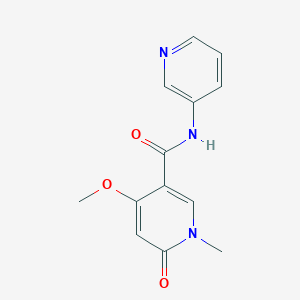
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2700945.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2700946.png)


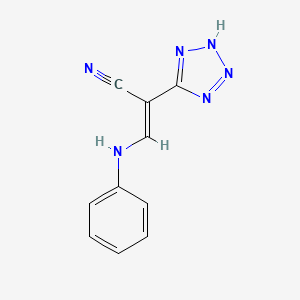
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid](/img/structure/B2700952.png)